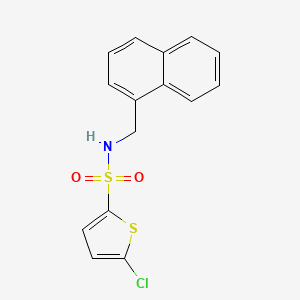
2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide, also known as BINA, is a small molecule inhibitor that has been used in scientific research to study the function of muscarinic acetylcholine receptors (mAChRs). BINA has been shown to selectively inhibit the M1 subtype of mAChRs, which are involved in a variety of physiological processes including learning and memory, attention, and motor control.
Mecanismo De Acción
2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide selectively inhibits the M1 subtype of mAChRs by binding to an allosteric site on the receptor. This binding causes a conformational change in the receptor, which reduces its ability to activate downstream signaling pathways. The selective inhibition of M1 mAChRs by 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been shown to have a variety of physiological effects, including improving cognitive function and motor control.
Biochemical and Physiological Effects
2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of M1 mAChRs, 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been shown to inhibit the activity of phospholipase C, an enzyme involved in the production of inositol triphosphate and diacylglycerol. 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has also been shown to increase the release of acetylcholine in the hippocampus, a brain region involved in learning and memory. Physiological effects of 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide include improved cognitive function and motor control, as well as potential therapeutic effects in animal models of neurological disorders such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has several advantages for use in lab experiments. Its selective inhibition of M1 mAChRs allows researchers to investigate the specific role of these receptors in various physiological processes. 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide is also relatively easy to synthesize and has high purity and yield. However, 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has some limitations for use in lab experiments. Its selectivity for M1 mAChRs may limit its ability to investigate the role of other mAChR subtypes in physiological processes. Additionally, the use of 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide may be limited by its potential toxicity and lack of availability in certain regions.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide. One area of interest is the role of M1 mAChRs in neurological disorders such as Alzheimer's and Parkinson's disease. Further research on the therapeutic potential of 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide in animal models of these disorders may provide insights into potential treatments for these conditions. Another area of interest is the development of more selective and potent inhibitors of M1 mAChRs, which may provide more precise tools for investigating the role of these receptors in physiological processes. Finally, research on the potential toxicity of 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide and its effects on other physiological systems may provide important information for the development of safe and effective therapies.
Métodos De Síntesis
2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with N-methyl-4-piperidone, followed by reduction with sodium borohydride. Another method involves the reaction of 2-chlorobenzoyl chloride with N-methylpiperidine, followed by reduction with lithium aluminum hydride. Both methods have been used to produce 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide with high purity and yield.
Aplicaciones Científicas De Investigación
2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been widely used in scientific research to study the function of M1 mAChRs. The selective inhibition of M1 mAChRs by 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has allowed researchers to investigate the specific role of these receptors in various physiological processes. For example, 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been used to study the role of M1 mAChRs in learning and memory, and has been shown to improve cognitive function in animal models of Alzheimer's disease. 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has also been used to investigate the role of M1 mAChRs in motor control, and has been shown to improve motor function in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-16-9-7-11(8-10-16)17(2)14(18)12-5-3-4-6-13(12)15/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMBDDLITQXGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(3-Fluoro-4-methylbenzoyl)-1,4-diazepan-1-yl]-phenylmethanone](/img/structure/B7495995.png)
![N-[(1R,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B7496004.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7496006.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide](/img/structure/B7496014.png)
![1-[2-[(5-tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7496018.png)


![N-[2-(dimethylamino)ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B7496032.png)

![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7496048.png)
![N~1~-(4-bromophenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7496062.png)
![Dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7496072.png)
![2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B7496073.png)
